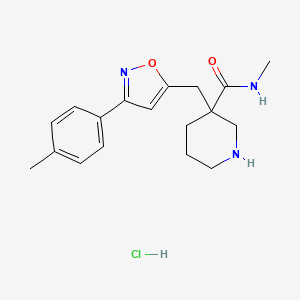
Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride
Overview
Description
Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride is a chemical compound with the molecular formula C10H19ClN2O . It is a structure that includes a piperidine and a pyrrolidine ring, both of which are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride can be represented by the InChI code:1S/C10H18N2O.ClH/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9;/h9,11H,1-8H2;1H . This indicates that the molecule contains a piperidine ring and a pyrrolidine ring, both of which are bound to a methanone group . Physical And Chemical Properties Analysis
Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride has a molecular weight of 232.75 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound is likely to have properties typical of other piperidine and pyrrolidine derivatives .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications : Zheng Rui's study demonstrated a process for synthesizing a related compound, using Piperidine-4-carboxylic acid and other materials, achieving a yield of 62.4% (Zheng Rui, 2010). This synthesis method can be crucial in the field of medicinal chemistry.
Metabolism and Pharmacokinetics : Sharma et al. explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, closely related to Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride, in different species (Sharma et al., 2012). Understanding these processes is crucial for drug development.
Challenges in Synthesis of Heterocycles : Zhang et al. reported a method to synthesize heterocycles containing piperidine and pyridine rings, which are structurally related to Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride, noting the challenges in this field (Zhang et al., 2020).
Method for Synthesis of Structurally Similar Compounds : Smaliy et al. proposed a novel synthesis method for 3-(Pyrrolidin-1-yl)piperidine, a compound with structural similarities, highlighting the importance of efficient synthesis methods in chemical research (Smaliy et al., 2011).
Thermal and Structural Studies : Karthik et al. focused on the thermal, optical, etching, and structural studies of a compound closely related to Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride, providing insight into its physical and chemical properties (Karthik et al., 2021).
Molecular Interaction Studies : Shim et al. investigated the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing valuable information for drug design and receptor studies (Shim et al., 2002).
Safety and Hazards
Future Directions
properties
IUPAC Name |
piperidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(9-4-5-11-8-9)12-6-2-1-3-7-12;/h9,11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDPBHCKCGAWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



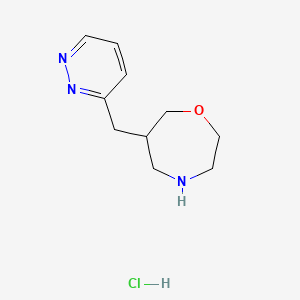
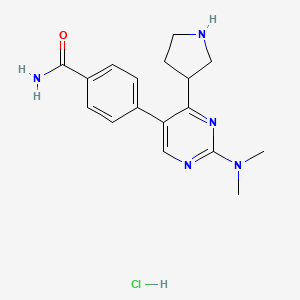
![7-Benzyl-2-piperidin-3-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402388.png)
![3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1402390.png)

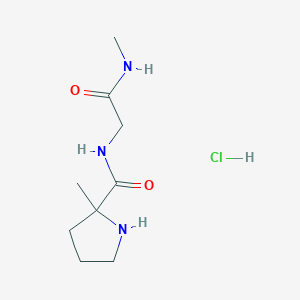


![[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402398.png)
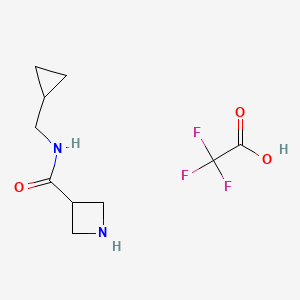
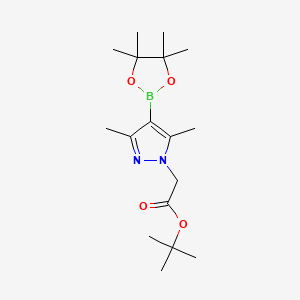
![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)
![3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one](/img/structure/B1402404.png)
